molecular formula C6H12N6 B14597028 4-hydrazinyl-N,N,6-trimethyl-1,3,5-triazin-2-amine CAS No. 61082-37-9

4-hydrazinyl-N,N,6-trimethyl-1,3,5-triazin-2-amine

Cat. No.: B14597028
CAS No.: 61082-37-9
M. Wt: 168.20 g/mol
InChI Key: LOBBRPZVZGUABU-UHFFFAOYSA-N
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Description

4-hydrazinyl-N,N,6-trimethyl-1,3,5-triazin-2-amine is a nitrogen-rich heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydrazinyl-N,N,6-trimethyl-1,3,5-triazin-2-amine typically involves the substitution of chlorine atoms in 2,4,6-trichloro-1,3,5-triazine with hydrazine derivatives. The process begins with the preparation of 2,4,6-trichloro-1,3,5-triazine, which is then reacted with hydrazine hydrate under controlled conditions to yield the desired compound . The reaction is usually carried out in an aqueous solution of sodium hydroxide at elevated temperatures (130-140°C) for 10-15 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same substitution reactions but may utilize continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-hydrazinyl-N,N,6-trimethyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazines .

Scientific Research Applications

4-hydrazinyl-N,N,6-trimethyl-1,3,5-triazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydrazinyl-N,N,6-trimethyl-1,3,5-triazin-2-amine involves its interaction with molecular targets such as enzymes and DNA. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to inhibition of enzyme activity or disruption of DNA replication . These interactions are mediated through pathways involving nucleophilic attack and subsequent formation of stable adducts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydrazinyl-N,N,6-trimethyl-1,3,5-triazin-2-amine is unique due to its specific hydrazinyl and trimethyl substitutions, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

61082-37-9

Molecular Formula

C6H12N6

Molecular Weight

168.20 g/mol

IUPAC Name

4-hydrazinyl-N,N,6-trimethyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C6H12N6/c1-4-8-5(11-7)10-6(9-4)12(2)3/h7H2,1-3H3,(H,8,9,10,11)

InChI Key

LOBBRPZVZGUABU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC(=N1)N(C)C)NN

Origin of Product

United States

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